

physical and chemical properties of 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B037855

[Get Quote](#)

Technical Guide: 4-Methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of **4-methyl-1H-imidazole-2-carbaldehyde** (CAS No: 113825-16-4), a heterocyclic aldehyde. The imidazole scaffold is of significant interest in medicinal chemistry, and its derivatives are integral to numerous biologically active compounds. This document collates available data on the compound's structure, physical characteristics, and safety information. It is important to note that while commercially available, **4-methyl-1H-imidazole-2-carbaldehyde** is not extensively documented in peer-reviewed literature. Consequently, detailed experimental protocols for its synthesis, comprehensive spectroscopic analyses, and its role in biological pathways are not readily available. This guide is intended to serve as a foundational resource based on current knowledge.

Core Physical and Chemical Properties

The fundamental identifiers and physical properties of **4-methyl-1H-imidazole-2-carbaldehyde** are summarized below. This data is primarily sourced from chemical suppliers.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-methyl-1H-imidazole-2-carbaldehyde
CAS Number	113825-16-4 [1] [2]
Molecular Formula	C ₅ H ₆ N ₂ O
Molecular Weight	110.11 g/mol
Canonical SMILES	Cc1c[nH]c(C=O)n1
InChI Key	AEYQOYLTFOCHR-UHFFFAOYSA-N

Table 2: Physical Properties

Property	Value
Physical Form	Solid
Melting Point	140-145 °C
Purity (Assay)	≥95% [1]

Spectroscopic Data

Detailed spectroscopic data for **4-methyl-1H-imidazole-2-carbaldehyde** is limited in the public domain. The following information has been inferred from related studies:

- Mass Spectrometry: In studies of atmospheric chemistry, 4-methyl-imidazole-2-carbaldehyde has been identified as a product of the reaction between pyruvaldehyde and ammonium ions. These studies confirm its molecular weight with a detected molecular ion peak at an m/z of 110 (C₅H₆N₂O⁺).
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Specific ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the surveyed literature. Characterization would be required to establish definitive spectral data.

Chemical Reactivity and Stability

The chemical behavior of **4-methyl-1H-imidazole-2-carbaldehyde** is dictated by its principal functional groups: the imidazole ring and the aldehyde group.

- **Imidazole Ring:** The imidazole ring is aromatic and possesses both a weakly acidic N-H proton and a basic sp^2 -hybridized nitrogen atom. It can participate in electrophilic substitution reactions and can be N-alkylated or N-acylated.
- **Aldehyde Group:** The aldehyde at the C2 position is susceptible to nucleophilic attack and can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases).

Information regarding the specific pK_a , solubility, and long-term stability of this compound is not available.

Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of **4-methyl-1H-imidazole-2-carbaldehyde** is not described in the available scientific literature. However, the synthesis of substituted imidazoles is well-established and generally follows several classical methods, any of which could potentially be adapted.

General Synthetic Approaches for Imidazole Rings:

- **Debus Synthesis:** This method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. For the target molecule, a substituted glyoxal would be required.
- **Radiszewski Synthesis:** Similar to the Debus synthesis, this involves a dicarbonyl compound, an aldehyde, and ammonia.
- **Van Leusen Imidazole Synthesis:** This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent reacting with an aldimine.

Without a documented synthesis, a specific experimental workflow cannot be provided.

Researchers seeking to prepare this compound would need to undertake a research and development effort, likely starting from a pre-formed methyl-imidazole core followed by formylation at the C2 position, or by constructing the ring from acyclic precursors.

Applications in Drug Development and Signaling Pathways

The imidazole moiety is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes. It is a key component of many approved drugs.

However, there is currently no available information in the scientific or patent literature that links **4-methyl-1H-imidazole-2-carbaldehyde** to any specific biological activity, drug development program, or signaling pathway. Its commercial availability suggests it is used as a chemical building block for the synthesis of more complex molecules.

Visualization of Logical Relationships

The core requirements for this guide include the generation of diagrams for signaling pathways or experimental workflows using Graphviz. Due to the lack of published, detailed experimental protocols for the synthesis of **4-methyl-1H-imidazole-2-carbaldehyde** and the absence of any information regarding its involvement in biological signaling pathways, it is not possible to generate a meaningful and accurate diagram that meets the technical specifications of the request. A diagram of a generalized and non-specific imidazole synthesis would not accurately represent a validated process for this particular molecule.

Safety Information

Based on supplier safety data, **4-methyl-1H-imidazole-2-carbaldehyde** should be handled with care. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Information

Code	Hazard Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
Signal Word	Warning

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Methyl-1H-imidazole-2-carbaldehyde is a readily available chemical intermediate. This guide has consolidated the known physical properties and safety information for this compound. However, a significant gap exists in the scientific literature concerning its detailed chemical properties, validated synthetic protocols, comprehensive spectroscopic data, and biological applications. Professionals in research and drug development should consider this compound as a starting material for which full characterization and exploration of biological activity have yet to be publicly documented. Any use of this compound would necessitate initial analytical verification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Sigma Aldrich 4-Methyl-1H-imidazole-2-carboxaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- To cite this document: BenchChem. [physical and chemical properties of 4-methyl-1H-imidazole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b037855#physical-and-chemical-properties-of-4-methyl-1h-imidazole-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com